1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]
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Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] is a complex organic compound that features a unique combination of fluorinated and chlorinated pyridine and indole moieties
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyridine and indole rings, followed by the introduction of the chloro and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: It is used in the development of agrochemicals for crop protection
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] include other fluorinated and chlorinated pyridine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. Examples include:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide .
This detailed article provides a comprehensive overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole] is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements of pyridine and piperidine. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits inhibitory effects on certain enzymes and bacterial pathways. Specifically, it has been shown to act as an inhibitor of Sfp-phosphopantetheinyl transferase , a critical enzyme in bacterial metabolism. The inhibition mechanism is characterized as reversible and noncompetitive, indicating that the compound can bind to the enzyme without competing directly with the substrate for the active site .
Antibacterial Properties
The compound has demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to the inhibition of bacterial growth at submicromolar concentrations without inducing cytotoxic effects in human cells .
Structure-Activity Relationship (SAR)
A series of analogues were synthesized to explore the structure-activity relationship. Modifications to the pyridine moiety and variations in substituents significantly affected potency. For instance, the introduction of electron-withdrawing groups resulted in decreased activity, while certain electron-donating modifications maintained or enhanced inhibitory effects .
Study 1: Inhibition of Sfp-PPTase
In a high-throughput screening assay, the compound was profiled for its ability to inhibit Sfp-PPTase. The results indicated an IC50 value in the submicromolar range, confirming its potential as a lead compound for developing antibacterial agents .
Study 2: Efficacy Against MRSA
In another study focusing on MRSA, the compound exhibited potent antibacterial properties with minimal cytotoxicity observed in human cell lines. This study highlighted its potential for therapeutic applications in treating resistant bacterial infections .
Table 1: Inhibition Potency of Various Analogues
Compound ID | Structure Description | IC50 (µM) | Activity Against MRSA |
---|---|---|---|
1 | Original Compound | 0.5 | Yes |
2 | Modified with electron-donating group | 0.8 | Yes |
3 | Modified with electron-withdrawing group | >100 | No |
4 | Pyridine nitrogen removed | >100 | No |
Table 2: Biological Activity Summary
Properties
Molecular Formula |
C21H19ClF4N4 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-fluorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C21H19ClF4N4/c22-16-9-12(21(24,25)26)11-27-19(16)30-7-4-20(5-8-30)18-15(3-6-28-20)14-2-1-13(23)10-17(14)29-18/h1-2,9-11,28-29H,3-8H2 |
InChI Key |
JHHKWDXRROSTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C1C5=C(N4)C=C(C=C5)F |
Origin of Product |
United States |
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